molecular formula C23H15N7S B3558129 6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B3558129
M. Wt: 421.5 g/mol
InChI Key: YWVWOCCKNDZPSU-UHFFFAOYSA-N
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Description

6-Amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as amino, cyano, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate precursors, followed by cyclization and further functional group modifications. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a nitro group.

  • Reduction: Reduction of cyano groups to amines.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-Amino-3-cyano-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine

  • 6-Amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7S/c24-12-16-17(13-25)28-22-20(27-16)19(23-29-15-8-4-5-9-18(15)31-23)21(26)30(22)11-10-14-6-2-1-3-7-14/h1-9H,10-11,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVWOCCKNDZPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 3
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 4
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Reactant of Route 6
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

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